Aminooxy-PEG4-CH2CO2tBu Aminooxy-PEG4-CH2CO2tBu Aminooxy-PEG4-CH2CO2tBu is a PEG derivative containing an aminooxy group and a t-butyl protected carboxyl group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 2062663-62-9
VCID: VC0518542
InChI: InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCON
Molecular Formula: C14H29NO7
Molecular Weight: 323.39

Aminooxy-PEG4-CH2CO2tBu

CAS No.: 2062663-62-9

Cat. No.: VC0518542

Molecular Formula: C14H29NO7

Molecular Weight: 323.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxy-PEG4-CH2CO2tBu - 2062663-62-9

Specification

Description Aminooxy-PEG4-CH2CO2tBu is a PEG derivative containing an aminooxy group and a t-butyl protected carboxyl group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
CAS No. 2062663-62-9
Molecular Formula C14H29NO7
Molecular Weight 323.39
IUPAC Name tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3
Standard InChI Key YIWYEQPSYTYCHV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCON
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator